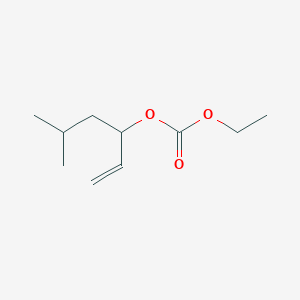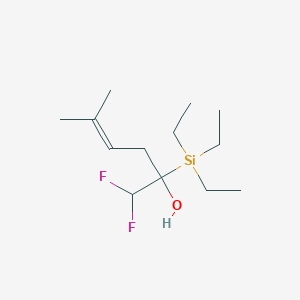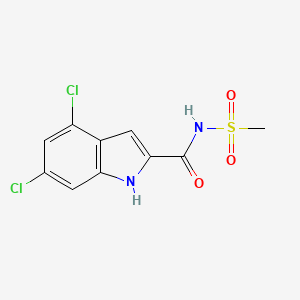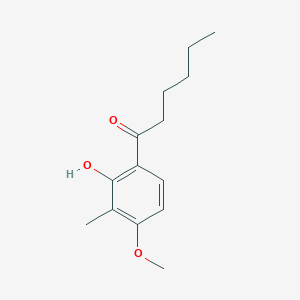methanone CAS No. 918301-32-3](/img/structure/B12602771.png)
[3-(2,6-Dichlorophenyl)oxiran-2-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone is an organic compound that features an oxirane (epoxide) ring attached to a phenyl group and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone typically involves the reaction of 2,6-dichlorobenzaldehyde with phenylacetic acid in the presence of a base, followed by epoxidation. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the epoxidation step may involve reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed from the opening of the epoxide ring during oxidation.
Alcohols: Resulting from the reduction of the ketone group.
Substituted Epoxides: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine
In medicine, 3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone is investigated for its potential therapeutic properties. Its derivatives may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,4-Dichlorophenyl)oxiran-2-ylmethanone
- 3-(2,6-Difluorophenyl)oxiran-2-ylmethanone
- 3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone
Uniqueness
3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone is unique due to the presence of both dichlorophenyl and phenyl groups, which confer distinct chemical properties. The dichlorophenyl group enhances the compound’s reactivity and stability, while the phenyl group provides a site for further functionalization. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
918301-32-3 |
|---|---|
Fórmula molecular |
C15H10Cl2O2 |
Peso molecular |
293.1 g/mol |
Nombre IUPAC |
[3-(2,6-dichlorophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H10Cl2O2/c16-10-7-4-8-11(17)12(10)14-15(19-14)13(18)9-5-2-1-3-6-9/h1-8,14-15H |
Clave InChI |
QALFCQRELDMNQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)


![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)



![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)


